Ethyl 4-bromo-5,8-dimethoxyquinoline-3-carboxylate
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Overview
Description
Ethyl 4-bromo-5,8-dimethoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C14H14BrNO4 and a molecular weight of 340.17 g/mol . It is a quinoline derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Ethyl 4-bromo-5,8-dimethoxyquinoline-3-carboxylate typically involves the bromination of a quinoline precursor followed by esterification. One common method involves the reaction of 4-bromo-5,8-dimethoxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .
Chemical Reactions Analysis
Ethyl 4-bromo-5,8-dimethoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-bromo-5,8-dimethoxyquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including antimalarial, anticancer, and antimicrobial agents.
Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.
Industrial Applications: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-5,8-dimethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The quinoline ring system can intercalate with DNA, inhibiting the replication of certain pathogens . Additionally, the compound can inhibit specific enzymes involved in metabolic pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Ethyl 4-bromo-5,8-dimethoxyquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: This compound has similar structural features but different substituents, leading to variations in biological activity.
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate: This compound has a hydroxyl group instead of methoxy groups, which can affect its reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H14BrNO4 |
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Molecular Weight |
340.17 g/mol |
IUPAC Name |
ethyl 4-bromo-5,8-dimethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C14H14BrNO4/c1-4-20-14(17)8-7-16-13-10(19-3)6-5-9(18-2)11(13)12(8)15/h5-7H,4H2,1-3H3 |
InChI Key |
PTVBUPUOJTZFAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)OC)Br |
Origin of Product |
United States |
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